molecular formula C8H8N2O B1275728 5-Amino-2-methoxybenzonitrile CAS No. 214623-57-1

5-Amino-2-methoxybenzonitrile

Cat. No.: B1275728
CAS No.: 214623-57-1
M. Wt: 148.16 g/mol
InChI Key: BZNMIDYUSWEPOM-UHFFFAOYSA-N
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Description

5-Amino-2-methoxybenzonitrile is an organic compound with the molecular formula C8H8N2O. It is characterized by the presence of an amino group and a methoxy group attached to a benzene ring, along with a nitrile group. This compound appears as a colorless crystalline solid and is commonly used as an intermediate in organic synthesis, particularly in the production of biologically active compounds such as drugs, dyes, and functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Amino-2-methoxybenzonitrile can be synthesized through the amination of benzonitrile. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products:

Scientific Research Applications

5-Amino-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxybenzonitrile involves its interaction with various molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity to different biological molecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds .

Comparison with Similar Compounds

  • 2-Amino-5-methoxybenzonitrile
  • 5-Amino-2-methylbenzonitrile
  • 2-Amino-5-methylbenzonitrile

Comparison: 5-Amino-2-methoxybenzonitrile is unique due to the presence of both an amino and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

5-amino-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNMIDYUSWEPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399346
Record name 5-amino-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214623-57-1
Record name 5-amino-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-methoxy-5-nitrobenzonitrile (14 g), ammonium chloride (5 g), the powder of reduced iron (9 g) in methanol was refluxed for 4 hours and cooled. The reaction mixture was filtered and the filtrate was poured into water. The resultant precipitates were filtered and washed with water to give 3-cyano-4-methoxyaniline (7.7 g).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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